molecular formula C15H28BNO2 B12836940 (S)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pentan-1-amine

(S)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pentan-1-amine

Cat. No.: B12836940
M. Wt: 265.20 g/mol
InChI Key: HPCOAYVKLDVTDU-WHPHWUKISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pentan-1-amine is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pentan-1-amine typically involves the following steps:

    Formation of the Dioxaborolane Ring: This step involves the reaction of a suitable boronic acid with a diol to form the dioxaborolane ring.

    Introduction of the Amine Group: The amine group can be introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.

    Reduction: Reduction reactions can be used to modify the boron-containing ring or the amine group.

    Substitution: Various substitution reactions can be performed on the dioxaborolane ring or the pentan-1-amine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitroso or nitro derivative, while reduction may yield a more saturated amine.

Scientific Research Applications

Chemistry

    Catalysis: The boron-containing ring can act as a catalyst in various organic reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for use as therapeutic agents in treating various diseases.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of (S)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The boron-containing ring may interact with biological molecules through coordination bonds, while the amine group can form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    Boronic Acids: Compounds containing boronic acid groups.

    Dioxaborolanes: Compounds with similar dioxaborolane rings.

    Amines: Compounds with similar amine groups.

Uniqueness

The unique combination of a boron-containing dioxaborolane ring and a pentan-1-amine moiety makes this compound distinct from other similar compounds. This unique structure may confer specific properties and reactivity that are valuable in various applications.

Properties

Molecular Formula

C15H28BNO2

Molecular Weight

265.20 g/mol

IUPAC Name

(1S)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pentan-1-amine

InChI

InChI=1S/C15H28BNO2/c1-5-6-7-13(17)16-18-12-9-10-8-11(14(10,2)3)15(12,4)19-16/h10-13H,5-9,17H2,1-4H3/t10-,11-,12+,13+,15-/m0/s1

InChI Key

HPCOAYVKLDVTDU-WHPHWUKISA-N

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@@H](CCCC)N

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCC)N

Origin of Product

United States

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